![molecular formula C16H13NO3 B1330452 2-[2-(4-羟基苯基)乙基]-1H-异吲哚-1,3(2H)-二酮 CAS No. 64985-42-8](/img/structure/B1330452.png)

2-[2-(4-羟基苯基)乙基]-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione" is a derivative of 2-hydroxy-1H-isoindole-1,3-diones, which have been studied for their potential as antitumor agents. These compounds have shown cytostatic activity against L1210 cell growth, with inhibitory effects correlated with electronic and lipophilic parameters .

Synthesis Analysis

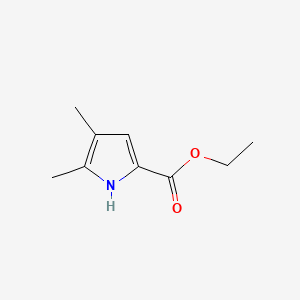

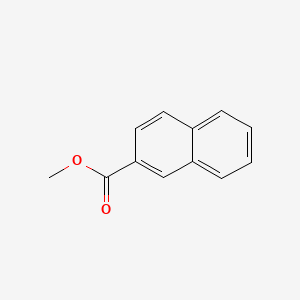

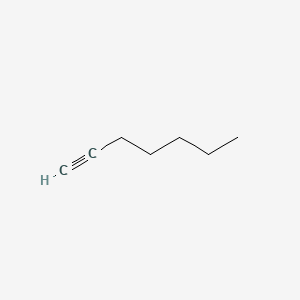

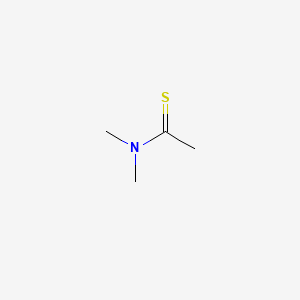

The synthesis of related compounds involves the reaction of 2-hydroxynaphthalene-1,4-dione and aromatic aldehydes in the presence of a catalytic amount of LiCl in aqueous media . Additionally, derivatives of isoindole-1,3-dione can be synthesized from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione through epoxidation and subsequent reactions with nucleophiles .

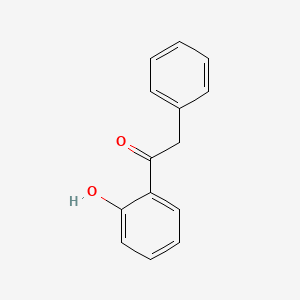

Molecular Structure Analysis

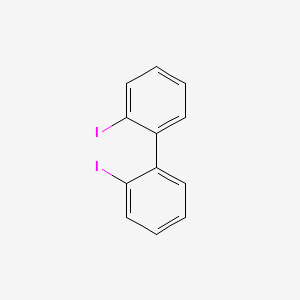

The molecular structure of similar compounds, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has been characterized by X-ray single-crystal diffraction, revealing a non-planar structure with a significant dihedral angle between the isoindoline and phenyl rings . The structure of 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione has been confirmed using 1D and 2D NMR spectroscopy .

Chemical Reactions Analysis

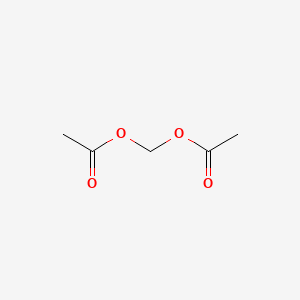

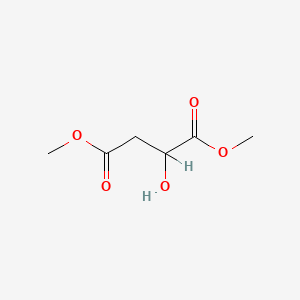

The reactivity of isoindole-1,3-dione derivatives can lead to various products depending on the reaction conditions. For instance, the reaction with m-CPBA can yield epoxide derivatives, while cis-hydroxylation followed by acetylation can produce triacetate derivatives . Additionally, the reaction of 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione with dichloroketene under microwave irradiation can lead to tricyclic derivatives .

Physical and Chemical Properties Analysis

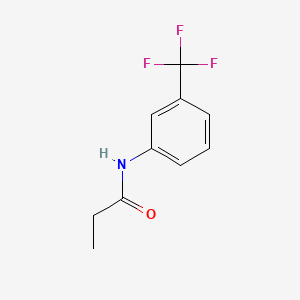

The physical and chemical properties of isoindole-1,3-dione derivatives can be influenced by their substituents. For example, the presence of electron-donating groups can enhance inhibitory activity against cell growth, while electron-withdrawing groups can decrease activity . The fluorescence properties of these compounds can also be affected by the presence of metal ions, as seen in the case of 4-(hydroxyphenylthio)naphthalene-1,2-diones, which show changes in fluorescence intensity upon the addition of aluminum ions .

科学研究应用

酚类化合物的化学和药理学

7-甲基胡桃醌综述:一项研究讨论了 7-甲基胡桃醌 (7-MJ) 的化学和药理学,7-甲基胡桃醌是一种萘醌,属于一类酚类化合物,据报道具有多种药理活性,如抗菌、抗真菌、抗癌、抗结核、抗炎和抗病毒活性。该研究还描述了该化合物的半合成 (Mbaveng 和 Kuete,2014)。

阿魏酸乙酯,一种苯丙烷:阿魏酸乙酯,另一种苯丙烷,因其抗氧化、神经保护和抗炎特性而被发现。该研究重点介绍了它在营养保健品和制药行业的潜在应用,并讨论了涉及该物质的专利和科学文章,强调了它的药理活性 (Cunha 等人,2019)。

产前酒精暴露的生物标志物:这篇综述重点关注用于检测产前酒精暴露的临床相关生物标志物,包括脂肪酸乙酯和乙基葡萄糖醛酸等直接生物标志物。该研究比较了每种生物标志物的优缺点,为其使用提供了临床背景 (Bager 等人,2017)。

作用机制

Target of Action

Similar compounds are known to act as uv absorbers or stabilizers in various materials .

Mode of Action

The compound interacts with its targets by absorbing harmful UV radiation, thereby protecting the materials from the detrimental effects of UV exposure

Biochemical Pathways

It can be inferred that the compound plays a role in the pathway related to uv radiation absorption and protection against uv-induced damage .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the absorption of UV radiation and the subsequent protection of materials from UV-induced damage

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the intensity and duration of UV exposure can affect the degree of protection provided by the compound . .

属性

IUPAC Name |

2-[2-(4-hydroxyphenyl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-12-7-5-11(6-8-12)9-10-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-8,18H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTDJOXZSROPLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341994 |

Source

|

| Record name | 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |

CAS RN |

64985-42-8 |

Source

|

| Record name | 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。